molecular formula C16H17N3O3 B3733718 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Numéro de catalogue B3733718
Poids moléculaire: 299.32 g/mol
Clé InChI: QJZYOOPDKVBQQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential in treating various neurological disorders. BDP is a selective inhibitor of the phosphodiesterase type 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.

Mécanisme D'action

BDP is a selective inhibitor of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, which hydrolyzes cAMP and cGMP in the brain. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn activates the protein kinase A (PKA) and protein kinase G (PKG) pathways. Activation of PKA and PKG leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately enhances the function of MSNs.
Biochemical and Physiological Effects:
BDP has been shown to enhance the function of MSNs and improve motor function and cognitive performance in animal models of various neurological disorders. BDP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and neuroprotection. BDP has a favorable pharmacokinetic profile and can cross the blood-brain barrier, making it a promising candidate for clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

BDP has several advantages as a research tool, including its selectivity for 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one and its ability to enhance the function of MSNs. BDP has also been shown to have a favorable pharmacokinetic profile and can be administered orally. However, BDP has some limitations, including its relatively low potency compared to other 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitors and its potential off-target effects.

Orientations Futures

There are several future directions for the research and development of BDP. One direction is to optimize the synthesis process to improve the yield and purity of BDP. Another direction is to evaluate the safety and efficacy of BDP in clinical trials for various neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BDP on MSNs and to identify potential off-target effects. Finally, BDP could be used as a tool to investigate the role of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one in various neurological disorders and to identify potential therapeutic targets.

Applications De Recherche Scientifique

BDP has shown potential in treating various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one is highly expressed in the basal ganglia region of the brain, which is involved in the regulation of motor function and cognition. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn enhances the function of the striatal medium spiny neurons (MSNs). MSNs play a crucial role in regulating the activity of the basal ganglia and are affected in various neurological disorders. BDP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Propriétés

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-piperidin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-7-12(11-2-1-5-17-8-11)18-16(19-15)10-3-4-13-14(6-10)22-9-21-13/h3-4,6-7,11,17H,1-2,5,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZYOOPDKVBQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.